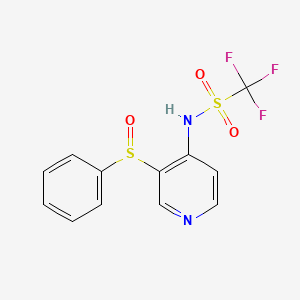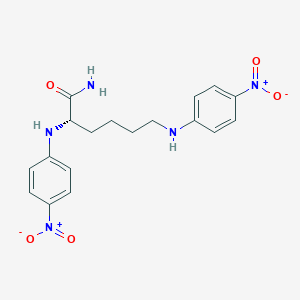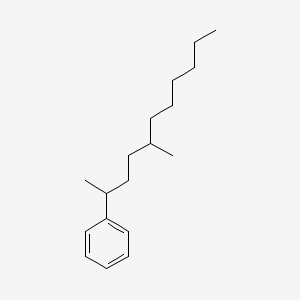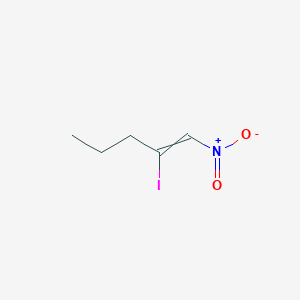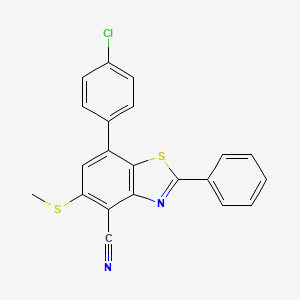
N-(6-Aminohexanoyl)-L-alanyl-L-alanylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Aminohexanoyl)-L-alanyl-L-alanylglycine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminohexanoyl group attached to a tripeptide consisting of L-alanine and glycine residues.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexanoyl)-L-alanyl-L-alanylglycine typically involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The aminohexanoyl group is introduced through an amidation reaction with hexanoic acid. The protected amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the peptide bonds. After the synthesis is complete, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for high-throughput synthesis of peptides. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The use of automated systems ensures reproducibility and efficiency in the production process.
化学反応の分析
Types of Reactions
N-(6-Aminohexanoyl)-L-alanyl-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The peptide bonds can be reduced to form amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-(6-Aminohexanoyl)-L-alanyl-L-alanylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used in studies of protein-protein interactions and enzyme-substrate specificity.
Industry: The compound can be used in the production of biomaterials and as a building block for more complex molecules.
作用機序
The mechanism of action of N-(6-Aminohexanoyl)-L-alanyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminohexanoyl group may enhance the binding affinity of the peptide to its target, while the peptide backbone can interact with the active site of enzymes or receptors. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(6-Aminohexanoyl)-6-aminohexanoic acid: This compound is structurally similar but lacks the peptide backbone.
N-(6-Aminohexanoyl) Lenalidomide Hydrochloride: A derivative of Lenalidomide, used in pharmaceutical applications.
Uniqueness
N-(6-Aminohexanoyl)-L-alanyl-L-alanylglycine is unique due to its specific combination of an aminohexanoyl group and a tripeptide backbone. This structure provides distinct chemical and biological properties that are not observed in simpler compounds like N-(6-Aminohexanoyl)-6-aminohexanoic acid.
特性
CAS番号 |
920281-85-2 |
|---|---|
分子式 |
C14H26N4O5 |
分子量 |
330.38 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H26N4O5/c1-9(13(22)16-8-12(20)21)18-14(23)10(2)17-11(19)6-4-3-5-7-15/h9-10H,3-8,15H2,1-2H3,(H,16,22)(H,17,19)(H,18,23)(H,20,21)/t9-,10-/m0/s1 |
InChIキー |
MXGVFGZNIRRZLB-UWVGGRQHSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)CCCCCN |
正規SMILES |
CC(C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


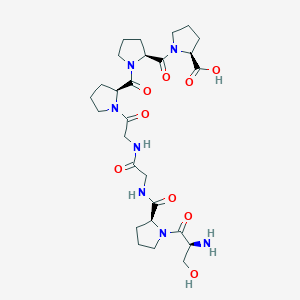
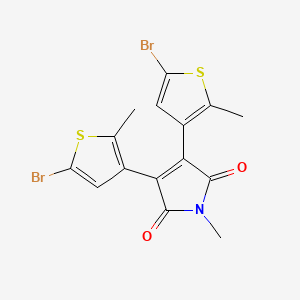
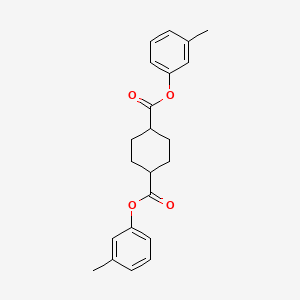
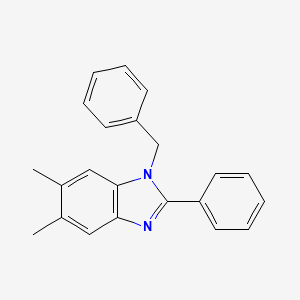
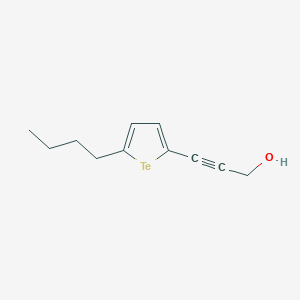

![Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane](/img/structure/B14198322.png)
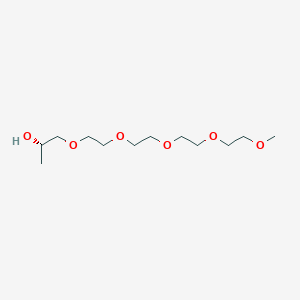
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)
